
Boc-Phe-OH
Overview
Description
Boc-Phe-OH, chemically known as tert-butoxycarbonyl-L-phenylalanine (CAS 13734-34-4), is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₄H₁₉NO₄ (molecular weight: 265.3 g/mol), featuring a tert-butoxycarbonyl (Boc) group at the N-terminus and a free carboxylic acid at the C-terminus . The Boc group serves as a temporary protective moiety, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while preserving other functional groups during solid-phase or solution-phase peptide synthesis .
This compound is a critical building block in:
- Antiparasitic drug development: Incorporated into Michael acceptors targeting rhodesain, a protease in Trypanosoma brucei, to combat human African trypanosomiasis .
- Nanomaterials: Self-assembled into Boc-Phe-Phe nanotubes with piezoelectric properties for biomedical applications .
- Green chemistry: Utilized as water-dispersible nanoparticles for eco-friendly peptide synthesis in aqueous media .
Its stereochemical integrity (L-configuration) and compatibility with diverse coupling reagents (e.g., TBTU, DCC) make it a versatile intermediate in organic and pharmaceutical research.
Preparation Methods
Protection via Carboxylic Acid ESTErification and Subsequent Boc Protection
A widely documented approach to Boc-Phe-OH synthesis involves a three-step sequence: esterification of L-phenylalanine’s carboxylic acid, Boc protection of the amino group, and saponification of the ester. This method, detailed in recent studies, ensures high purity and avoids side reactions during protection .
Methyl Ester Formation
The first step converts L-phenylalanine into its methyl ester (Phe-OMe) to protect the carboxylic acid during subsequent reactions. Thionyl chloride (SOCl₂) in methanol is a classical esterification agent, protonating the hydroxyl group of the carboxylic acid to form an intermediate acyl chloride, which reacts with methanol to yield the ester . The reaction is typically conducted under reflux, with progress monitored by thin-layer chromatography (TLC). Excess reagents are removed under reduced pressure, and the product is purified via recrystallization or chromatography.
Boc Protection of the Amino Group
With the carboxylic acid protected as the methyl ester, the amino group is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This step proceeds via nucleophilic attack of the deprotonated amine on the electrophilic carbonyl carbon of Boc₂O, forming the Boc-protected intermediate (Boc-Phe-OMe) . The reaction is conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, with completion confirmed by TLC.
Saponification of the Methyl Ester
The final step involves saponification of Boc-Phe-OMe to regenerate the carboxylic acid. Aqueous sodium hydroxide (2 M) in methanol hydrolyzes the ester bond, yielding this compound . The reaction mixture is acidified with citric acid to precipitate the product, which is then extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated. Thermal gravimetric analysis (TGA) of this compound derivatives indicates stability up to 222°C, ensuring suitability for high-temperature applications .
Direct Boc Protection of L-Phenylalanine
An alternative method bypasses esterification by directly protecting the amino group of L-phenylalanine in a biphasic system. This approach, though less common in the reviewed literature, is efficient for large-scale synthesis.
Reaction Conditions and Mechanism
L-Phenylalanine is suspended in a mixture of dioxane and water, with Boc₂O added incrementally under vigorous stirring. A base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) maintains the amine in its deprotonated state, facilitating nucleophilic attack on Boc₂O . The reaction proceeds at room temperature for 12–24 hours, after which the product is extracted into ethyl acetate, washed with brine, and dried.
Yield and Purity Considerations
While explicit yield data for this method is absent in the provided sources, analogous Boc protections of amino acids typically achieve 80–90% yields. Impurities such as di-Boc byproducts are minimized by controlling stoichiometry (1:1 molar ratio of amino acid to Boc₂O) and reaction time . Fourier-transform infrared (FTIR) spectroscopy of this compound confirms successful protection via N-H stretching absence at 3300 cm⁻¹ and C=O stretches at 1690 cm⁻¹ (Boc carbonyl) and 1720 cm⁻¹ (carboxylic acid) .
Alternative Methods and Specialized Derivatives
Synthesis of Boc-P-Azido-Phe-OH
This compound serves as a precursor for specialized derivatives like Boc-P-azido-Phe-OH, used in click chemistry. Starting from Boc-4-amino-L-phenylalanine, diazotization with fluorosulfonyl azide (FSO₂N₃) in tert-butyl methyl ether (MTBE) and dimethylformamide (DMF) introduces the azide group . The reaction, conducted at 20°C for 5 minutes, achieves 98% yield, with purification via ethyl acetate extraction and recrystallization .
Comparative Analysis of Methods
Method | Steps | Key Reagents | Yield | Purity Control |
---|---|---|---|---|
Esterification-Boc-Sapon | 3 | SOCl₂, Boc₂O, NaOH | Moderate | TLC, FTIR, DSC |
Direct Boc Protection | 1 | Boc₂O, NaHCO₃ | High | FTIR, NMR |
Azide Derivative | 2 | FSO₂N₃, KHCO₃ | 98% | LC-MS, Recrystallization |
The esterification-saponification route, though lengthier, offers precise control over intermediate purity, critical for pharmaceutical applications. Direct protection is faster but requires careful pH management to avoid di-Boc formation. Hypervalent iodine methods, while innovative, are better suited for peptide elongation than this compound synthesis itself .
Chemical Reactions Analysis
Types of Reactions: Boc-Phe-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino acid.
Oxidation and Reduction: The phenylalanine moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidizing Agents: Hydrogen peroxide can be used for oxidation reactions.
Major Products Formed:
Deprotected Amino Acids: Removal of the Boc group yields free amino acids, which can be further utilized in peptide synthesis.
Scientific Research Applications
Peptide Synthesis
Overview : Boc-Phe-OH is primarily utilized as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for selective deprotection, facilitating the sequential addition of amino acids to form complex peptides.
Key Techniques :
- Solid-Phase Peptide Synthesis : This method involves attaching this compound to a solid support, followed by the stepwise addition of other amino acids. The Boc group is removed under acidic conditions, enabling further reactions.
- Conjugation Methods : Various coupling reagents (e.g., DCC, HOBt) are employed to link this compound with other amino acids, minimizing racemization and enhancing yield .
Case Study : In a study examining the synthesis of neuropeptides, this compound was incorporated into peptides designed to explore neurological pathways. The resulting peptides demonstrated significant biological activity, indicating the effectiveness of this compound in generating functional neuropeptides .
Drug Development
Overview : The pharmaceutical industry leverages this compound for developing peptide-based drugs. These drugs often exhibit enhanced specificity and reduced side effects compared to traditional small-molecule therapies.
Applications :
- Targeted Therapies : Peptides synthesized using this compound can be designed to target specific receptors or pathways, improving therapeutic outcomes.
- Bioconjugation : this compound is utilized in bioconjugation processes to attach therapeutic agents to targeting moieties, enhancing drug delivery systems .
Case Study : Research on peptide-drug conjugates has highlighted the potential of this compound-derived peptides in treating cancers by selectively delivering cytotoxic agents to tumor cells .
Biomaterials Research
Overview : this compound plays a crucial role in biomaterials science, particularly in the design of self-assembling peptides that form nanostructures with potential applications in drug delivery and tissue engineering.
Self-Assembly Properties :
- Nanotube Formation : Studies have shown that peptides containing this compound can self-assemble into tubular structures in aqueous solutions. These structures can be tailored for specific biomedical applications .
- Hydrogels and Nanoparticles : The ability of this compound derivatives to form hydrogels makes them suitable for controlled drug release systems and scaffolds for tissue engineering .
Case Study : A study demonstrated that co-assembly of this compound with other peptides resulted in unique biomolecular structures that exhibited enhanced mechanical properties and biocompatibility .
Research in Neuroscience
This compound is instrumental in neuroscience research, particularly in studying neuropeptides and their roles in signaling pathways.
Applications :
- Neuropeptide Studies : Researchers utilize this compound to synthesize neuropeptides that mimic natural signaling molecules, aiding in the understanding of neurological disorders.
- Potential Treatments for Neurodegenerative Diseases : Peptides derived from this compound have been investigated for their ability to modulate neuroprotective pathways, offering insights into therapeutic strategies for conditions like Alzheimer's disease .
Cosmetic Formulations
The cosmetic industry also employs this compound due to its properties that enhance skin penetration and efficacy of active ingredients.
Applications :
- Skin Rejuvenation Products : Formulations containing this compound are designed to improve skin texture and hydration by promoting cellular repair processes.
- Delivery Systems for Active Ingredients : By incorporating this compound into cosmetic products, manufacturers can enhance the delivery of peptides and other active compounds into deeper skin layers .
Mechanism of Action
The primary function of Boc-Phe-OH is to protect the amino group of phenylalanine during peptide synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization . The phenylalanine moiety can interact with various molecular targets through hydrophobic interactions, contributing to the stability and activity of the synthesized peptides .
Comparison with Similar Compounds
Structural and Functional Analogues
Boc-Leu-OH
- Structural Difference: Leucine (Leu) replaces phenylalanine (Phe) at the amino acid backbone.
- Biological Activity: Leu-containing Michael acceptors (e.g., compounds 25 and 26) exhibited comparable rhodesain inhibition (k₂ₙᵈ ≈ 10⁴ M⁻¹s⁻¹) and antitrypanosomal activity (IC₅₀ = 0.5–1.0 µM) to Phe derivatives, suggesting similar steric and electronic interactions at the protease active site .
- Synthetic Utility : Boc-Leu-OH is less prone to racemization than Boc-Phe-OH during coupling reactions, as observed in DCC-mediated peptide synthesis .
Boc-D-Phe-OH
- Stereochemical Difference : D-enantiomer of this compound.
- Applications : Used to study chiral recognition in β-cyclodextrin complexes, where the Boc group and phenyl side chain exhibit distinct binding affinities (Kₐ = 120 M⁻¹ for benzene in β-CD) .
- Reactivity : Similar coupling efficiency (e.g., 88% yield in step 6 of protease inhibitor synthesis) but may alter biological target specificity .
Z-Phe-OH
- Protecting Group : Benzyloxycarbonyl (Z) instead of Boc.
- Synthetic Performance : Lower coupling yields (67–89%) compared to this compound (97% in step 4 of protease inhibitor synthesis) due to Z-group bulkiness and reduced solubility in polar solvents .
- Deprotection: Requires harsh hydrogenolysis, limiting compatibility with acid-sensitive substrates .
Reaction Efficiency and Racemization
Compound | Coupling Reagent | Yield (%) | Racemization Observed? | Reference |
---|---|---|---|---|
This compound | TBTU/HOBt | 97 | Significant with H-Glu(OBzl) | |
Boc-Leu-OH | DCC/DMAP | 86 | Minimal | |
Pyrazinoic acid | TBTU/HOBt | 67 | N/A |
Key Findings :
- This compound achieves high yields in standard couplings (e.g., 97% with TBTU/HOBt) but may racemize when coupled to sterically hindered residues like H-Glu(OBzl) .
- Boc-Leu-OH is preferred for hindered sequences due to lower racemization risk .
Physical and Spectroscopic Properties
Isomerism
- This compound : Exists as two rotamers (64:36 ratio) in NMR due to restricted rotation around the urea bond, confirmed by split peaks in ¹H/¹³C spectra .
- Boc-D-Phe-OH : Shows mirrored NMR signals but similar rotameric behavior .
Aqueous Compatibility
- This compound Nanoparticles: Dispersible in water (Tyndall effect observed) for eco-friendly synthesis (89% coupling yield with H-Leu-NH₂) .
- Boc-Tyr(tBu)-OH : Requires surfactants (e.g., Triton X-100) for comparable water dispersion, highlighting Phe’s superior hydrophobicity .
Biological Activity
Boc-Phe-OH, or tert-butoxycarbonyl phenylalanine , is a protected form of the amino acid phenylalanine that plays a significant role in peptide synthesis and biological research. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
This compound is synthesized through standard peptide coupling techniques, typically involving the activation of carboxylic acids to form amides. The Boc group serves as a protective group for the amino group during synthesis, which can be removed later for further reactions. The synthesis often employs reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling reaction.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its role in peptide formation and self-assembly:
- Kinase Inhibition : Research indicates that derivatives of Boc-Phe, such as Boc-Phe-vinyl ketone, can inhibit specific kinases like AKT1. This inhibition is significant in cancer biology, where AKT signaling pathways are often dysregulated. The compound has shown to have IC50 values comparable to known AKT inhibitors, demonstrating its potential as a therapeutic agent .
- Self-Assembly : this compound can self-assemble into nanostructures such as nanotubes and spheres in aqueous solutions. Studies have shown that these structures can exhibit unique optical properties and could be utilized in drug delivery systems or as biosensors due to their responsiveness to environmental stimuli .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Studies
- Inhibition of AKT Kinase : A study demonstrated that Boc-Phe-vinyl ketone inhibited AKT1 with an IC50 value comparable to established inhibitors like MK-2206. This suggests that Boc-Phe derivatives may serve as effective leads in developing targeted cancer therapies .
- Nanostructure Formation : Research on Boc-Phe-Phe revealed its ability to form ordered structures in solution. These structures were characterized using techniques such as electron microscopy and FT-IR spectroscopy, showing potential applications in materials science and nanotechnology .
- Peptide Design : The use of this compound in synthesizing complex peptides has been explored extensively. Its ability to facilitate the formation of biologically active peptides makes it a valuable tool in biopharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Boc-Phe-OH with high enantiomeric purity, and how are they validated experimentally?
- Methodological Answer : Enantiomeric purity is typically assessed using chiral HPLC or polarimetry. Synthesis involves tert-butoxycarbonyl (Boc) protection of L-phenylalanine under anhydrous conditions, with reaction progress monitored by TLC. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and mass spectrometry (MS) confirm structural integrity. For validation, compare retention times in chiral columns with standards and calculate enantiomeric excess (ee) using peak area ratios .
Q. How should this compound stock solutions be prepared to ensure stability and reproducibility in peptide synthesis?
- Methodological Answer : Stock solutions are prepared in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) to prevent hydrolysis. Concentration (e.g., 10 mM) is determined gravimetrically, accounting for molecular weight (265.3 g/mol). Aliquots are stored at -20°C under inert gas (argon/nitrogen) to minimize degradation. Stability is verified via periodic HPLC analysis to detect free phenylalanine or tert-butanol byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral interpretations resolved?
- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1680–1720 cm) from the Boc group. Discrepancies in NMR assignments (e.g., overlapping proton signals) are resolved using 2D techniques (COSY, HSQC) or by comparing data with computational simulations (DFT-based predictions). Cross-validation with elemental analysis ensures purity >98% .
Advanced Research Questions
Q. How can researchers design a study to investigate the role of this compound in modulating peptide aggregation kinetics?
- Methodological Answer : Use kinetic assays (e.g., Thioflavin T fluorescence) under controlled pH and temperature. Compare aggregation rates of peptides synthesized with this compound versus unprotected Phe. Variables include solvent polarity, concentration, and ionic strength. Statistical models (e.g., multivariate regression) identify dominant factors. Replicate experiments with deuterated solvents to probe solvent effects via NMR .
Q. What strategies optimize this compound coupling efficiency in solid-phase peptide synthesis (SPPS), and how are side reactions mitigated?
- Methodological Answer : Coupling efficiency is enhanced using activating agents (HOBt/DIC) and extended reaction times (2–4 hrs). Monitor completion via Kaiser test. Side reactions (e.g., racemization) are minimized by maintaining low temperatures (0–4°C) and using additives like Oxyma Pure. Post-coupling, capping with acetic anhydride blocks unreacted amino groups .
Q. When conflicting solubility data for this compound are reported, what methodologies reconcile these discrepancies?
- Methodological Answer : Conduct solubility studies in standardized solvents (e.g., DMSO, water) using UV-Vis spectrophotometry or gravimetric analysis. Variables like temperature, agitation, and particle size must be controlled. Compare results with published data using meta-analysis frameworks (e.g., PRISMA guidelines) to identify methodological outliers. Molecular dynamics simulations can predict solvent interactions and validate experimental findings .
Q. How can computational chemistry predict this compound’s reactivity in novel peptide bond-forming reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and activation energies for coupling reactions. Parameters include solvent dielectric constants, protonation states, and steric effects. Validate predictions with experimental kinetic data (e.g., Arrhenius plots). Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) optimized for organic molecules .
Q. Data Analysis & Contradiction Management
Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Assess goodness-of-fit via R and residual plots. For outliers, apply Grubbs’ test or robust regression. Report confidence intervals for EC/IC values. Cross-validate with bootstrap resampling to ensure reproducibility .
Q. How should researchers address contradictions in this compound’s reported cytotoxicity across cell lines?
- Methodological Answer : Standardize assays (e.g., MTT, ATP luminescence) across cell lines with matched passage numbers and culture conditions. Control for variables like serum concentration and exposure time. Use ANOVA with post-hoc Tukey tests to identify cell line-specific effects. Meta-regression can explore heterogeneity in published data .
Q. Experimental Design Frameworks
Q. Applying the PICO framework: How does this compound (Intervention) compare to Fmoc-Phe-OH (Comparison) in peptide yield (Outcome) for a target population of α-helical peptides?
- Methodological Answer : Design a controlled study synthesizing identical peptides using both protecting groups. Quantify yields via HPLC-UV and characterize secondary structures via circular dichroism (CD). Use paired t-tests to compare means, adjusting for multiple comparisons. Report effect sizes and practical significance (e.g., cost per milligram) .
Q. Using FINER criteria: Is investigating this compound’s stability under microwave-assisted synthesis (Feasible) novel (Novel) and relevant (Relevant) to green chemistry?
- Methodological Answer : Microwave synthesis reduces reaction times and energy use (Feasible). Novelty is established via literature review showing limited prior studies. Relevance is tied to sustainable peptide synthesis. Pilot experiments optimize power settings and solvent systems, with scalability assessed via life-cycle analysis (LCA) .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884634 | |
Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-34-4 | |
Record name | BOC-L-Phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13734-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Phenylalanine, N-((1,1-dimethylethoxy)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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